molecular formula C11H14ClNO B1386232 5-Chloro-2-cyclopropylmethoxy-benzylamine CAS No. 1154383-69-3

5-Chloro-2-cyclopropylmethoxy-benzylamine

Cat. No.: B1386232
CAS No.: 1154383-69-3
M. Wt: 211.69 g/mol
InChI Key: LQPWFZIPDODLDD-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylmethoxy-benzylamine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzylamine, featuring a chloro substituent at the 5-position and a cyclopropylmethoxy group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylmethoxy-benzylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be integral to the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropylmethoxy-benzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, forming 2-cyclopropylmethoxy-benzylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-cyclopropylmethoxy-benzylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylmethoxy-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-benzylamine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-Cyclopropylmethoxy-benzylamine: Lacks the chloro substituent.

    5-Chloro-2-ethoxy-benzylamine: Ethoxy group instead of cyclopropylmethoxy group.

Uniqueness

5-Chloro-2-cyclopropylmethoxy-benzylamine is unique due to the presence of both the chloro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[5-chloro-2-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPWFZIPDODLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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